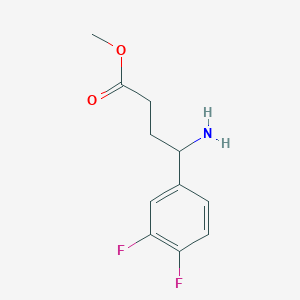
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is an organic compound with the molecular formula C11H13F2NO2 It is a derivative of butanoic acid, featuring an amino group and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(3,4-difluorophenyl)butanoate typically involves the esterification of 4-amino-4-(3,4-difluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4-amino-4-(3,4-difluorophenyl)butanol.
Substitution: Formation of substituted difluorophenyl derivatives.
科学的研究の応用
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-amino-4-(3,4-difluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-amino-4-(2,4-difluorophenyl)butanoate
- Methyl 4-amino-4-(2,5-difluorophenyl)butanoate
- Methyl 4-amino-4-(3,5-difluorophenyl)butanoate
Uniqueness
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,4-difluorophenyl group may provide distinct steric and electronic properties compared to other difluorophenyl isomers, potentially leading to different interaction profiles with molecular targets.
生物活性
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H12F2N2O₂ and a molecular weight of approximately 229.22 g/mol. The compound features a methyl ester functional group, an amino group, and a difluorophenyl substituent. These structural characteristics contribute to its biological activity by enhancing binding affinity to various biological targets, including enzymes and receptors.
Enzyme Interaction
Research indicates that this compound serves as a biochemical probe for studying enzyme interactions. The difluorophenyl group significantly enhances its binding affinity, allowing it to modulate enzyme activity effectively. This modulation is critical in understanding its therapeutic potential and developing new drugs based on its structure.
Therapeutic Potential
The compound has been investigated for various therapeutic applications, primarily focusing on its anti-inflammatory and analgesic effects. Studies suggest that it may influence biological pathways related to pain and inflammation, making it a candidate for further pharmaceutical development.
Binding Affinity Studies
A study conducted on various derivatives of the compound revealed that modifications in the difluorophenyl group could lead to significant changes in binding affinity and biological activity. For instance, compounds with different substitutions exhibited varying degrees of effectiveness against specific enzyme targets .
| Compound | R Group | Binding Affinity (Kd) | Biological Activity |
|---|---|---|---|
| A | CF₃ | 10 nM | High |
| B | Cl | 50 nM | Moderate |
| C | H | 200 nM | Low |
This table illustrates how structural variations impact the biological activity of related compounds.
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at concentrations up to 25 μM, the compound did not exhibit significant cytotoxicity against human cervical (HeLa) and lung (A549) carcinoma cells . This suggests a favorable safety profile for further exploration in therapeutic contexts.
特性
分子式 |
C11H13F2NO2 |
|---|---|
分子量 |
229.22 g/mol |
IUPAC名 |
methyl 4-amino-4-(3,4-difluorophenyl)butanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-3,6,10H,4-5,14H2,1H3 |
InChIキー |
UNYIQXRQQMPTCO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(C1=CC(=C(C=C1)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















